REACTION_CXSMILES
|
C(#N)C.S1(CCCC1)(=O)=O.[Na+].[Cl:12][C:13]1[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][C:14]=1[C:15]([C:17]1[CH:33]=[CH:32][C:20]([O:21][C:22]2[CH:27]=[CH:26][C:25]([S:28]([O-])(=[O:30])=[O:29])=[CH:24][CH:23]=2)=[CH:19][CH:18]=1)=[O:16].P(Cl)(Cl)([Cl:41])=O>O.CN(C)C(=O)C>[Cl:12][C:13]1[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][C:14]=1[C:15]([C:17]1[CH:33]=[CH:32][C:20]([O:21][C:22]2[CH:27]=[CH:26][C:25]([S:28]([Cl:41])(=[O:30])=[O:29])=[CH:24][CH:23]=2)=[CH:19][CH:18]=1)=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
crude crystal
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
A—SO3Na
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].ClC1=C(C(=O)C2=CC=C(OC3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
245.3 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
a yellow suspension was stirred for 40 minutes at 71 to 73° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at 70° C
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 3° C
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
FILTRATION
|
Details
|
The deposit was filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
recrystallized with 350 mL of toluene
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(OC3=CC=C(C=C3)S(=O)(=O)Cl)C=C2)C=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |